2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene
Übersicht
Beschreibung
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene, also known as BTCP, is a potent and selective dopamine reuptake inhibitor. It is a bicyclic compound that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In
Wirkmechanismus
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene acts as a potent and selective dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the therapeutic effects of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene has been shown to increase dopamine levels in various regions of the brain, including the prefrontal cortex, striatum, and nucleus accumbens. This increase in dopamine levels is thought to be responsible for the therapeutic effects of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in lab experiments is its potency and selectivity for the dopamine transporter, which allows for precise manipulation of the dopamine system in the brain. However, 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene is also known to have potential toxic effects on dopaminergic neurons, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene, including:
1. Investigating its potential use in treating other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Developing new analogs of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene with improved potency and selectivity for the dopamine transporter.
3. Studying the long-term effects of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene on the dopamine system in the brain.
4. Investigating the potential use of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene in combination with other drugs for the treatment of addiction.
5. Exploring the potential use of 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene as a tool for studying the dopamine system in animal models of neurological and psychiatric disorders.
Conclusion:
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its mechanism of action involves increasing dopamine levels in the synaptic cleft, which is thought to be responsible for its therapeutic effects. While 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene has several advantages for use in lab experiments, it is also known to have potential toxic effects on dopaminergic neurons, which can limit its use in certain experiments. There are several future directions for research on 2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene, including investigating its potential use in treating other disorders and developing new analogs with improved potency and selectivity.
Wissenschaftliche Forschungsanwendungen
2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has also been investigated as a potential tool for studying the dopamine system in the brain.
Eigenschaften
IUPAC Name |
[3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]-pyridin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)12(14(18,19)20)9-3-4-10(6-9)22(12)11(23)8-2-1-5-21-7-8/h1-5,7,9-10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGHSQOUYDHAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2(C(F)(F)F)C(F)(F)F)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.